molecular formula C13H17NO B11898620 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] CAS No. 747353-15-7

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]

Cat. No.: B11898620
CAS No.: 747353-15-7
M. Wt: 203.28 g/mol
InChI Key: OYKUKNSVTVVZNM-UHFFFAOYSA-N
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Description

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a spirocyclic compound featuring a fused isobenzofuran-piperidine scaffold. Its hydrochloride salt (CAS: 59142-96-0) has a molecular formula of C₁₃H₁₈ClNO and molecular weight of 239.74 g/mol . This compound is primarily utilized in pharmaceutical research, particularly in the development of ligands targeting sigma-2 receptors (S2R) and melanocortin receptors . Its spirocyclic architecture enhances conformational rigidity, which is advantageous for receptor binding selectivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the resulting vicinal diols at room temperature . This one-pot synthesis approach is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities under stringent quality control measures. The process typically includes steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Core Reactivity and Functional Group Transformations

The compound’s reactivity centers on its spirocyclic framework, methyl-substituted isobenzofuran, and piperidine nitrogen. Key reaction types include:

1.1 Nucleophilic Substitution
The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions. For example:

  • Methylation : Treatment with methyl iodide (CH<sub>3</sub>I) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base yields N-methyl derivatives.

  • Acylation : Reaction with acetyl chloride (CH<sub>3</sub>COCl) in dichloromethane (DCM) produces acetylated analogs.

1.2 Oxidation Reactions
The methyl group on the isobenzofuran ring undergoes oxidation:

  • KMnO<sub>4</sub>-Mediated Oxidation : In acetone/water at 60°C, the methyl group is oxidized to a carbonyl, forming 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one .

1.3 Ester Hydrolysis
Ethyl ester derivatives of related spiro compounds (e.g., Ethyl 3-methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate) undergo hydrolysis under basic conditions (NaOH in ethanol/water) to yield carboxylic acids.

Synthetic Pathways and Reaction Conditions

Synthesis of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives involves multi-step protocols:

Table 1: Key Synthetic Reactions and Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Cyclization 2-Bromobenzhydryl methyl ether, LDA, THF, -78°C → 1-methyl-4-piperidone, HClSpirocyclic core structure65–72%
N-Alkylation Methyl iodide, NaH, THF, 0°C → RTN-Methyl derivative85%
Oxidation KMnO<sub>4</sub>, acetone/H<sub>2</sub>O, 60°C3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one78%
Acylation Acetyl chloride, DCM, RTN-Acetylated analog90%

Biological Interaction-Driven Modifications

The compound’s spirocyclic structure enhances binding to biological targets, guiding targeted derivatization:

  • Antipsychotic Activity : N-Demethylation (via H<sub>2</sub>/Pd-C) increases basicity, improving interactions with dopamine receptors .

  • Fluorinated Derivatives : Introducing fluorine via electrophilic substitution (e.g., Selectfluor®) enhances metabolic stability .

Stability and Side Reactions

  • Acid Sensitivity : The spirocyclic structure decomposes under strong acidic conditions (e.g., concentrated HCl), necessitating pH-controlled environments.

  • Thermal Stability : Prolonged heating above 100°C leads to ring-opening reactions, reducing yield .

Comparative Reactivity of Spirocyclic Analogs

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is being explored for its potential as a therapeutic agent. Studies suggest it may act as a ligand for sigma receptors, particularly sigma(1) receptors, which are implicated in various neurological disorders and pain modulation .
  • Neuropeptide Y Receptor Modulation : This compound has been identified as a modulator of neuropeptide Y 5 receptors. This activity suggests potential applications in treating feeding disorders, psychiatric conditions, and cardiovascular diseases .

2. Biological Activity

  • Anti-Cancer Properties : Research indicates that derivatives of this compound exhibit significant anti-tumor activity against various cancer cell lines. Modifications to the benzofuran structure can enhance cytotoxicity and selectivity towards cancer cells .
  • Neuroprotective Effects : Certain derivatives have shown protective effects on neuronal cells in models of neurodegeneration, indicating applications in treating conditions like Alzheimer's disease .

3. Chemistry and Synthesis

  • Building Block for Synthesis : The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is utilized in various organic reactions due to its unique chemical properties .
  • Synthesis of Derivatives : The synthesis of N-sulfur derivatives has been reported to exhibit antihypertensive and diuretic activities, showcasing the versatility of this compound in developing new pharmaceuticals .

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]:

Study Focus Findings
Sigma Receptor BindingCompounds with specific substitutions showed enhanced binding to sigma(1) receptors .
Anti-Cancer ActivitySignificant cytotoxic effects against non-small cell lung cancer cell lines were observed .
Neuroprotective EffectsDerivatives demonstrated protective effects on neuronal cells in neurodegeneration models .

Mechanism of Action

The mechanism of action of 3-Methyl-3H-spiro[isobenzofuran-1,4’-piperidine] involves its interaction with specific molecular targets and pathways. The spiro structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate

  • CAS : 42191-83-3
  • Molecular Formula: C₁₅H₁₉NO₃
  • Key Features: The ethyl ester derivative lacks the 3-methyl group but retains the spirocyclic core. Classified as a laboratory chemical with acute oral toxicity (GHS Category 4) and skin/eye irritation hazards . Limited pharmacological data compared to the methylated analogue .

3,3-Dimethyl-3H-spiro[benzo[c]furan-1,4'-piperidine] hydrochloride

  • CAS : 180160-92-3
  • Molecular Formula: C₁₄H₁₈ClNO
  • Key Features: Incorporates two methyl groups at the 3-position, increasing steric bulk.

3-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidine]

  • CAS : 1427501-76-5
  • Molecular Formula : C₁₃H₁₅F₃O

Pharmacological Analogues

Siramesine (SRM)

  • Structure : Contains the 3H-spiro[isobenzofuran-1,4'-piperidine] core.
  • Pharmacological Profile :
    • S2R agonist with Kᵢ values of 10.5 nM (S1R) and 12.6 nM (S2R) .
    • Comparison :
  • The methylated derivative 4g (3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine]-based) exhibits superior affinity (KᵢS₁ = 6.3 nM; KᵢS₂ = 9.2 nM), demonstrating enhanced selectivity for S2R over S1R .

Fluorescent σ Receptor Probes

  • Examples : Compounds 19 and 29 from .
  • Features: Functionalized with fluorescent tags (e.g., near-infrared emitters) while retaining nanomolar affinity for σ receptors. 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives serve as scaffolds for these probes, enabling real-time imaging of σ2 receptors in cancer cells .

Key Data Table: Structural and Pharmacological Comparison

Compound CAS Molecular Formula Key Modifications KᵢS₁ (nM) KᵢS₂ (nM) Selectivity (S2R/S1R) Applications
3-Methyl-3H-spiro[...] (4g) 59142-96-0 C₁₃H₁₈ClNO 3-Methyl 6.3 9.2 ~1.5 S2R/S1R dual affinity
Siramesine (SRM) 160939-77-7 C₂₁H₂₅NO₂ None 10.5 12.6 ~1.2 Anticancer, neuroprotective
Compound 29 (Fluorescent Probe) - C₂₄H₂₈N₂O₃ Near-infrared tag 8.1 2.4 ~3.4 σ2R imaging in live cells
Ethyl ester derivative 42191-83-3 C₁₅H₁₉NO₃ Ethyl carboxylate N/A N/A N/A Chemical intermediate

Sigma-2 Receptor Targeting

  • The 3-methyl derivative exhibits dual σ receptor affinity but favors S2R, making it a candidate for cancer therapeutics. Its improved selectivity over Siramesine is attributed to reduced steric clash in the S2R binding pocket .
  • Fluorescent derivatives enable visualization of σ2 receptor dynamics in pancreatic adenocarcinoma and neuroblastoma models .

Melanocortin Receptor Agonists

  • Spiro[isobenzofuran-1,4'-piperidine]-based compounds show promise as melanocortin-4 receptor (MC4R) agonists, with oral bioavailability demonstrated in preclinical studies .

Biological Activity

3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] is a complex organic compound notable for its unique spirocyclic structure, which integrates an isobenzofuran moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a receptor modulator.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅N
  • Molecular Weight : 225.71 g/mol
  • InChI Key : SFQFBDOOIIHNMY-UHFFFAOYSA-N

The spirocyclic configuration contributes to the compound's rigidity and aromaticity, influencing its interactions with biological targets and its overall pharmacological profile.

Research indicates that 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] exhibits significant biological activity primarily through its interactions with specific receptors:

  • Melanocortin Receptors : The compound has been identified as a potent agonist for melanocortin subtype-4 receptors (MC4R), which are involved in energy homeostasis and appetite regulation. Its structural modifications enhance binding affinity and selectivity for these receptors, suggesting potential applications in treating metabolic disorders and obesity .
  • Neurokinin Receptors : Additionally, studies have suggested that this compound may act as an antagonist for neurokinin receptors, which could be beneficial in pain management therapies .

Binding Affinity and Efficacy

The biological activity of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] has been evaluated through various assays:

Study FocusMethodologyFindings
Receptor BindingRadiolabeled ligand binding assaysDemonstrated significant binding affinity to MC4R with IC₅₀ values indicating effective modulation of receptor activity .
Functional AssaysIn vitro cell line studiesShowed efficacy in reducing food intake in animal models, correlating with receptor activation .
Antiproliferative ActivityGI₅₀ assays on cancer cell linesLimited activity observed; however, structural analogs indicated potential for further development .

Case Studies

  • Metabolic Disorders : A study highlighted the effectiveness of 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives in modulating appetite and body weight in rodent models. The results indicated a dose-dependent reduction in food intake linked to MC4R activation .
  • Pain Management : Another investigation focused on the compound's neurokinin receptor antagonism. Results showed promise in alleviating pain responses in preclinical models, suggesting its utility in developing analgesics .

Q & A

Q. What are the key synthetic methodologies for preparing 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] and its derivatives?

Basic Research Question
Synthesis typically involves multi-step routes, including bromination, oxidation, and hydrogenation. For example, a related spirocyclic compound (5-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-yl)pentanenitrile) was synthesized via bromobenzoic acid oxidation followed by catalytic hydrogenation . Acylation reactions using NaH and malonic esters have also been employed to introduce functional groups onto the piperidine ring . Key challenges include controlling regioselectivity during cyclization and optimizing yields for intermediates.

Q. How can structural modifications enhance sigma receptor (σ1/σ2) binding affinity?

Advanced Research Question
Modifications at the indole/azaindole moiety and fluorination at specific positions significantly influence σ receptor affinity. For instance, inserting a fluorine atom into the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold improved binding selectivity for σ2 receptors in radioligand studies . Enantioselective binding is critical: (S)-enantiomers of fluorinated derivatives demonstrated 3-fold higher σ1 receptor affinity compared to (R)-enantiomers, attributed to stereoselective interactions with receptor pockets . Structure-Affinity Relationship (SAfiR) studies using fluorine-substituted analogs are recommended to optimize ligand design .

Q. What analytical techniques are essential for characterizing enantiomeric purity and metabolic stability?

Advanced Research Question

  • Enantiomer Separation : Preparative HPLC with chiral columns is used to resolve enantiomers. Absolute configuration determination requires CD spectroscopy combined with theoretical calculations of electronic transitions .
  • Metabolic Stability : Orbitrap-LC-MS systems enable precise identification of metabolites. For example, the (S)-enantiomer of 1'-benzyl-3-(3-fluoropropyl)-3H-spiro[[2]benzofuran-1,4'-piperidine] exhibited slower hepatic degradation compared to the (R)-form, highlighting stereoselective biotransformation .
  • Receptor Binding Assays : Radioligand displacement studies (e.g., using [³H]-(+)-pentazocine) quantify affinity and selectivity .

Q. What safety protocols are recommended for handling 3-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] derivatives?

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if aerosol formation is likely .
  • Ventilation : Conduct reactions in fume hoods with ≥6 air changes/hour to minimize inhalation risks .
  • Spill Management : Avoid dust generation; use absorbent materials (e.g., vermiculite) for containment. Dispose via licensed hazardous waste services .
  • Acute Toxicity : Symptoms include respiratory irritation (H335) and skin corrosion (H315). Immediate rinsing with water (15+ minutes for eyes) and medical consultation are critical .

Q. How does the spirocyclic architecture influence pharmacokinetic properties?

Advanced Research Question
The spirocyclic core enhances metabolic stability by restricting conformational flexibility, reducing off-target interactions. For example, 3H-spiro[isobenzofuran-1,4'-piperidine]-based melanocortin-4 receptor agonists showed improved oral bioavailability due to reduced first-pass metabolism . The lipophilic piperidine ring facilitates blood-brain barrier penetration, making such derivatives suitable for CNS-targeted PET imaging (e.g., fluspidine for σ1 receptor imaging) . Computational modeling of logP and membrane permeability is advised during preclinical development.

Q. What strategies address contradictions in receptor binding data across studies?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., buffer pH, radioligand concentration) or enantiomeric impurities. To resolve these:

  • Standardize Assays : Use consistent cell lines (e.g., CHO-K1 for σ receptors) and ligand concentrations .
  • Validate Purity : Confirm enantiomeric excess (>98%) via chiral HPLC and NMR .
  • Control for Metabolites : Pre-screen compounds for stability in assay media using LC-MS .

Q. How can researchers leverage spirocyclic derivatives for neurodegenerative disease research?

Advanced Research Question
σ1 receptor ligands derived from 3H-spiro[isobenzofuran-1,4'-piperidine] show promise in Alzheimer’s disease (AD) models. For example, fluorinated analogs like 1′-(4-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine] exhibit high σ1 affinity (Ki < 5 nM) and slow dissociation rates, ideal for PET tracers to quantify receptor density in AD brains . Pairing these with β-amyloid imaging agents (e.g., florbetapir) could provide dual biomarker insights .

Properties

CAS No.

747353-15-7

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

1-methylspiro[1H-2-benzofuran-3,4'-piperidine]

InChI

InChI=1S/C13H17NO/c1-10-11-4-2-3-5-12(11)13(15-10)6-8-14-9-7-13/h2-5,10,14H,6-9H2,1H3

InChI Key

OYKUKNSVTVVZNM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C3(O1)CCNCC3

Origin of Product

United States

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